1-Butyl-3-methylindole

Description

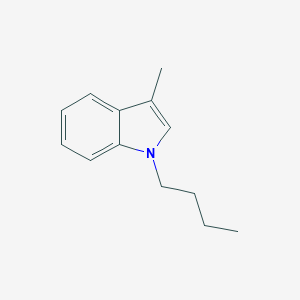

Structure

2D Structure

3D Structure

Properties

CAS No. |

1914-00-7 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-butyl-3-methylindole |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-10-11(2)12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 |

InChI Key |

RJCJMSHDEGLHRT-UHFFFAOYSA-N |

SMILES |

CCCCN1C=C(C2=CC=CC=C21)C |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C |

Synonyms |

1-Butyl-3-methyl-1H-indole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Alkyl 3 Alkylindoles, with Focus on 1 Butyl 3 Methylindole

Historical and Classical Indole (B1671886) Synthesis Approaches

The synthesis of the indole ring has been a subject of intense investigation for over a century, leading to a rich collection of named reactions. These classical methods, each with its unique starting materials and reaction mechanisms, have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is arguably the most widely recognized and utilized method for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com

The generally accepted mechanism, first proposed by Robinson, commences with the formation of a phenylhydrazone from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. mdpi.com This is followed by tautomerization to the enamine form. wikipedia.org A key step is the rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.com The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org

For the synthesis of 1-butyl-3-methylindole , the Fischer approach would involve the reaction of N-butyl-N-phenylhydrazine with 2-pentanone. The reaction would be catalyzed by a Brønsted or Lewis acid.

A significant modern adaptation of the Fischer indole synthesis is the Buchwald modification, which utilizes a palladium catalyst to couple aryl bromides with hydrazones. wikipedia.org This variant expands the scope of the reaction to include arylhydrazones that are otherwise difficult to prepare. Further advancements include the use of microwave-assisted synthesis to accelerate the reaction, and one-pot, three-component protocols for the rapid generation of 1,2,3-trisubstituted indoles. nih.govnih.gov

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| o,m-Tolylhydrazine hydrochlorides and isopropyl methyl ketone | Acetic acid, room temp. | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | 88 | mdpi.com |

| p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketone | Acetic acid/HCl, reflux | 2,3,3-trimethyl-5-nitroindolenine | 30 | mdpi.com |

| Phenylhydrazine and cyclohexanone | Acetic acid/isopropanol, 200°C, 75 bar (flow) | 1,2,3,4-Tetrahydrocarbazole | 96 | nih.gov |

Madelung Indole Synthesis and Modern Adaptations

The Madelung synthesis, first reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The classical conditions often require temperatures between 200-400°C and a strong base like sodium or potassium alkoxide. wikipedia.org The mechanism proceeds through the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

To synthesize This compound via a classical Madelung approach, one would start with N-(2-ethylphenyl)butanamide. However, the harsh conditions of the traditional Madelung synthesis limit its general applicability.

Modern adaptations have significantly improved the utility of this reaction. The Madelung-Houlihan variation employs organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) (THF), allowing the reaction to proceed at much lower temperatures, from -20 to 25°C. researchgate.net The Smith-modified Madelung synthesis utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, further expanding the substrate scope. wikipedia.orgresearchgate.net

| Base | Solvent | Temperature (°C) | Key Feature | Reference |

| BuLi/LDA | THF | -20 to 25 | Madelung-Houlihan variation, milder conditions | researchgate.net |

| Organolithium reagents | Various | N/A | Smith-modified, uses N-trimethylsilyl anilines | wikipedia.orgresearchgate.net |

Reissert Indole Synthesis and Catalytic Improvements

The Reissert indole synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating. wikipedia.orgyoutube.com Potassium ethoxide is often a more effective base than its sodium counterpart in the initial condensation. wikipedia.org

The synthesis of This compound via the Reissert method is less direct. One would need to start with a precursor that would lead to the desired substitution pattern after cyclization and potential further modification.

A notable variation is the Butin modification, where a furan (B31954) ring-opening provides the necessary carbonyl for an intramolecular cyclization. wikipedia.org Catalytic improvements have focused on the reduction step. Continuous-flow hydrogenation has been successfully employed for the synthesis of indole-2-carboxylic acid ethyl esters, offering efficient optimization and scale-up capabilities. youtube.comyoutube.com

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| o-Nitrotoluene, Diethyl oxalate | 1. EtOK/EtOH 2. Zn/AcOH | Indole-2-carboxylic acid | wikipedia.org |

| Furan-substituted precursor | Intramolecular cyclization | Ketone-substituted indole | wikipedia.org |

| Substituted o-nitrotoluenes | Continuous-flow hydrogenation | Substituted indole-2-carboxylates | youtube.comyoutube.com |

Bartoli, Larock, Leimgruber-Batcho, and Gassman Indole Syntheses

This group of syntheses represents significant advancements in indole chemistry, each offering unique advantages in terms of substrate scope and reaction conditions.

The Bartoli indole synthesis is a versatile method for preparing substituted indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org The reaction requires three equivalents of the Grignard reagent and is believed to proceed through a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org For This compound , this method is not the most direct approach due to the typical formation of 7-substituted products. However, variations using substituted vinyl Grignard reagents can lead to substitution at the C2 or C3 positions. jk-sci.com

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile for producing various indoles, including N-substituted derivatives. wikipedia.org The synthesis of This compound could be envisioned by reacting N-butyl-2-iodoaniline with 1-propyne under palladium catalysis. The regioselectivity of the alkyne insertion is a key consideration in this synthesis. ub.edu

The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer synthesis due to its high yields and mild conditions. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization. wikipedia.org A variety of reducing agents can be employed, including Raney nickel, palladium on carbon, and stannous chloride. wikipedia.org To synthesize This compound , one could potentially start with 1-ethyl-2-nitrobenzene, followed by N-butylation at a later stage, or explore variations that allow for direct N-alkylation. Microwave-assisted Leimgruber-Batcho reactions have been shown to significantly reduce reaction times. psu.edu

The Gassman indole synthesis is a one-pot reaction that converts an aniline (B41778) and a ketone bearing a thioether substituent into a 3-thiomethylindole. wikipedia.org This intermediate can then be desulfurized using Raney nickel to yield the 3-unsubstituted indole. wikipedia.org For This compound , one would start with N-butylaniline and a suitable keto-thioether. The reaction proceeds through the formation of a sulfonium (B1226848) ylide and a rsc.orgnih.gov-sigmatropic rearrangement. wikipedia.org

| Synthesis | Key Reactants | Key Features | Applicability to this compound |

| Bartoli | ortho-Substituted nitroarene, Vinyl Grignard | Good for 7-substituted indoles | Less direct, requires specific Grignard reagent |

| Larock | ortho-Iodoaniline, Alkyne, Pd catalyst | Versatile for 2,3-disubstituted indoles | Plausible with N-butyl-2-iodoaniline and propyne |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | High yields, mild conditions | Possible with subsequent N-butylation |

| Gassman | Aniline, Keto-thioether | One-pot, forms 3-thioalkylindole intermediate | Plausible with N-butylaniline |

Neber Route to Substituted Indoles

The Neber rearrangement itself is the conversion of a ketoxime to an α-aminoketone. wikipedia.org However, a modification of this chemistry provides a route to indoles. nih.govnih.gov This method involves the conversion of oximes of α-aryl ketones to azirines. nih.gov Subsequent thermal rearrangement of the azirine intermediate leads to the formation of the indole ring. nih.gov This approach is complementary to the Fischer indole synthesis as it starts from an alkyl-substituted benzene (B151609) derivative. nih.gov The synthesis of This compound via this route is not straightforward and would require a specifically substituted α-aryl ketone as a precursor.

Bischler–Napieralski Reaction for Indole Derivatives

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. jk-sci.comwikipedia.org While not a direct method for the synthesis of simple indoles like this compound, it is a powerful tool for constructing fused indole alkaloid systems. rsc.orgnih.gov The reaction is typically carried out in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comorganic-chemistry.org Judicious substrate design can lead to the interruption of the classical reaction pathway, providing access to complex tetracyclic spiroindolines, which are valuable intermediates in the total synthesis of indole alkaloids. rsc.orgnih.gov Therefore, its application is more relevant to the synthesis of complex molecules containing an indole moiety rather than simple substituted indoles.

Targeted Synthesis of N-Alkylindole Structures

The introduction of an alkyl group at the indole nitrogen is a critical step in the synthesis of compounds like this compound. This transformation can be accomplished either by post-synthesis modification of the indole core or by incorporating the N-alkyl group during the ring's formation.

The direct alkylation of the indole N-H bond is a common strategy, but it is complicated by the competitive reactivity of the C3 position. The indole ring possesses two primary nucleophilic sites: the nitrogen atom and the C3 carbon. Generally, the C3 position exhibits greater intrinsic nucleophilicity, which can lead to mixtures of N-alkylated and C3-alkylated products. rsc.orgnih.gov

Classical N-alkylation methods often employ a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen. rsc.org This generates the more nucleophilic indolide anion, which preferentially attacks an alkyl halide (e.g., 1-bromobutane) to yield the N-alkylated product. While effective, this approach can be limited by the use of strong bases and toxic reagents. rsc.orgrsc.org

Modern catalytic approaches offer more atom-efficient and selective alternatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool. In this process, a transition-metal catalyst (e.g., based on iridium, ruthenium, platinum, or iron) temporarily dehydrogenates an alcohol (e.g., 1-butanol) to form an aldehyde in situ. rsc.orgnih.govorganic-chemistry.org The indole then condenses with the aldehyde, and the catalyst subsequently transfers the "borrowed" hydrogen back to the intermediate, resulting in the N-alkylated indole and regenerating the catalyst. This process is highly atom-economical, with water being the only byproduct. acs.org

Control of regioselectivity (N- vs. C3-alkylation) is a key challenge. The choice of catalyst, solvent, and reaction conditions can steer the reaction towards the desired N-substituted product. For instance, cooperative catalysis involving a metal site (like Pt) and a Brønsted acid site on a zeolite support has been shown to be effective for selective N-alkylation with primary alcohols. rsc.org The acid site promotes the condensation of the indole nitrogen with the aldehyde intermediate, favoring N-substitution over C3-attack. rsc.org

| Method | Catalyst/Reagent | Alkylating Agent | Key Features | Reference |

| Classical Alkylation | Sodium Hydride (NaH) | Alkyl Halides | Forms indolide anion to enhance N-nucleophilicity; can have reagent toxicity issues. | rsc.org |

| Borrowing Hydrogen | Iridium, Ruthenium, or Iron Complexes | Alcohols | Atom-economical; water is the only byproduct; regioselectivity is a key challenge. | nih.govorganic-chemistry.org |

| Heterogeneous Catalysis | Pt on HBEA Zeolite (Pt/HBEA) | Primary Alcohols | Cooperative Pt⁰ and Brønsted acid sites promote high regioselectivity for N-alkylation. | rsc.org |

| Dearomatization-Rearomatization | - | Ketones | A strategy for reductive cross-coupling of indoles with more sterically hindered ketones in water. | organic-chemistry.org |

Instead of alkylating a pre-formed indole ring, the N-substituent can be introduced during the synthesis of the heterocycle itself. This approach can be highly efficient, often reducing the number of synthetic steps.

One powerful method is the one-pot, three-component Fischer indolisation–N-alkylation. rsc.org This procedure combines an aryl hydrazine, a ketone, and an alkyl halide in a single reaction vessel. The initial Fischer indolisation creates the indole ring, which is then immediately N-alkylated in situ under the reaction conditions. This rapid and operationally simple method allows for the generation of diverse 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org

Another innovative cascade approach involves the nickel-catalyzed reaction of 2-aminophenyl ethyl alcohols with other alcohols. acs.org This one-pot process first constructs the indole ring through N-heterocyclization and then performs the N-alkylation using the second alcohol via the borrowing hydrogen mechanism. This strategy provides direct access to N-alkylated indoles from simple precursors, generating only water as a byproduct. acs.org Phenyliodine bis(trifluoroacetate) (PIFA) has also been used to mediate intramolecular cyclization to form N-substituted indoles from N-aryl or N-alkyl side chains on a benzene ring. organic-chemistry.org

| Method | Starting Materials | Catalyst/Reagent | Description | Reference |

| Fischer Indolisation–N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | Acid catalyst, then base | A one-pot, three-component reaction that forms the indole ring and then alkylates the nitrogen. | rsc.org |

| Cascade N-Heterocyclization/Alkylation | 2-Aminophenyl ethyl alcohol, Alcohol | Nickel Complex | Nickel-catalyzed indole formation followed by N-alkylation via borrowing hydrogen. | acs.org |

| PIFA-Mediated Cyclization | Substituted anilines with side chains | PIFA | An oxidative cyclization that joins the side-chain nitrogen to the benzene ring. | organic-chemistry.org |

Strategies for C3-Substitution in Indole Derivatives

To synthesize this compound starting from 1-butylindole, a methyl group must be selectively introduced at the C3 position. The inherent electronic properties of the indole ring make this position highly susceptible to functionalization.

The C3 position of the indole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.net This reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the five-membered pyrrole (B145914) ring, which significantly increases the electron density at C3. quora.combhu.ac.in The intermediate carbocation formed upon electrophilic attack at C3 is more stable than the one formed from attack at C2 because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

Common electrophilic substitution reactions like Friedel-Crafts alkylation are classic methods for introducing alkyl groups at C3. researchgate.net However, these reactions can sometimes suffer from poor yields or the formation of product mixtures. researchgate.net A significant challenge in the electrophilic substitution of N-H indoles is their tendency to polymerize under strongly acidic conditions. bhu.ac.in This can often be mitigated by using milder, non-acidic reagents or by protecting the indole nitrogen. bhu.ac.in

Three-component reactions offer a highly efficient and versatile route to 3-substituted indoles. These one-pot reactions combine an indole, an aldehyde, and a third component, which is typically a carbon-based nucleophile or an amine. rsc.orgnih.gov

A common example is the reaction between an indole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or an alkyl cyanoacetate. rsc.orgacs.org These reactions can be promoted by a variety of catalysts, including acids, bases, ionic liquids, and deep eutectic solvents. rsc.org The process typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the indole at the C3 position. researchgate.net This methodology allows for the rapid construction of complex C3-functionalized indoles from simple and diverse building blocks. rsc.orgacs.org

Beyond classical electrophilic substitution, several advanced methods have been developed for precise C3-functionalization. Arenesulfonyl indoles have been utilized as versatile precursors. rsc.org Under basic conditions, these compounds can eliminate arenesulfinic acid to generate a vinylogous imine intermediate in situ, which readily reacts with nucleophiles to yield C3-substituted indole derivatives. rsc.org

Catalytic methods using transition metals have also been extensively developed. Nickel complexes, for instance, have been shown to effectively catalyze the C3-alkylation of indoles with alcohols via the borrowing hydrogen strategy. rsc.orgrsc.org Boron-based Lewis acids, such as B(C₆F₅)₃ and PhBCl₂, can also catalyze the direct C3-alkylation of indoles with various alkylating agents, including amine-based reagents and nitriles, under mild conditions. jst.go.jpnih.gov These modern techniques provide powerful and often highly selective pathways to functionalize the indole 3-position. researchgate.net

Modern Catalytic Approaches in Indole Synthesis

The synthesis of indole derivatives has been significantly advanced by the development of novel catalytic systems. These methods offer improvements in efficiency, selectivity, and environmental compatibility over traditional synthetic routes.

Brønsted Acid Catalysis in Indole Formation

Metal-free catalytic systems have gained prominence, with Brønsted acids emerging as powerful catalysts for various transformations in indole synthesis. nih.govfrontiersin.org These acids can activate substrates and facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions. A notable application is the remote C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of catalytic amounts of a Brønsted acid, which provides C6-functionalized indoles in good yields with high regioselectivity. nih.govfrontiersin.org

The mechanism often involves the Brønsted acid acting as a bifunctional catalyst, activating both the indole nucleus and the reacting partner. frontiersin.org For instance, in the reaction of 2-indolylmethanols, Brønsted acids facilitate their conversion into delocalized cation intermediates, which are versatile platforms for synthesizing other indole-based heterocycles. rsc.org One-pot syntheses have also been developed; for example, o-aminobenzyl alcohols and furans can be converted to indoles using a Brønsted acid catalyst like triflic acid (TfOH). acs.org This process proceeds through the in situ formation of an aminobenzylfuran, which then undergoes recyclization to form the indole core. acs.org

| Catalyst | Substrates | Product Type | Yield | Reference |

| p-Toluenesulfonic acid (PTS) | 2,3-disubstituted indoles, β,γ-unsaturated α-ketoesters | C6-functionalized indoles | Good | nih.govfrontiersin.org |

| (±)-10-Camphorsulfonic acid (CSA) | 2-Indolylmethanols, Guaiazulene | C3-functionalized indoles | High | rsc.org |

| Triflic acid (TfOH) | o-Aminobenzyl alcohols, 2-Methylfuran | 2-substituted indoles | up to 95% | acs.org |

| Triflic imide | N-protected indoles, α-aryl-α-diazoacetates | Cyclopropanated indoles | - | researchgate.net |

Ionic Liquid-Mediated Synthesis of Indole Derivatives

Ionic liquids (ILs), particularly task-specific ionic liquids (TSILs), have been employed as both catalysts and environmentally benign reaction media for indole synthesis. cdnsciencepub.comcdnsciencepub.comopenmedicinalchemistryjournal.com A sulfonic-acid-functionalized ionic liquid, for example, can act as an effective and reusable Brønsted acid catalyst for synthesizing indole derivatives at room temperature, often under solvent-free conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net This approach is advantageous for reactions like the Michael addition of indoles to electron-deficient olefins, which can be completed in minutes with high yields. cdnsciencepub.comcdnsciencepub.com

Heterogeneous Catalysis (e.g., Sulfated Zirconia, Nanoparticles) in Indole Synthesis

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced generation of chemical waste. conicet.gov.ar Sulfated zirconia (SZ) has proven to be an efficient and reusable solid acid catalyst for the Friedel-Crafts acylation of 3-methylindole (B30407) with acid anhydrides. conicet.gov.arresearchgate.net This reaction selectively yields 2-acyl-3-methylindoles, which are valuable intermediates for more complex heterocyclic compounds. conicet.gov.ar

The catalytic activity of sulfated zirconia is attributed to its strong acid sites. jeeng.netmdpi.com Studies have shown that the catalyst can be recovered and reused for several cycles without a significant loss of activity. conicet.gov.ar The optimal conditions for the acylation of 3-methylindole often involve using a 1:1 weight ratio of catalyst to substrate at elevated temperatures. conicet.gov.ar

In addition to sulfated zirconia, the use of nanoparticles represents another green heterogeneous catalytic approach for the synthesis of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Indole Construction

Transition metal catalysis is a powerful tool for constructing the indole nucleus, offering high efficiency and tolerance for a wide range of functional groups. mdpi.commdpi.com Palladium-catalyzed reactions are among the most extensively studied methods. mdpi.comresearchgate.net A common and viable strategy involves a two-step sequence: a Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (nucleophilic addition of the amine to the triple bond) to form the indole ring. mdpi.commdpi.com

Other transition metals like rhodium, cobalt, and iron have also been successfully employed. mdpi.comrsc.org Rhodium catalysts, such as [RhCp*Cl2]2, can facilitate indole functionalization and the synthesis of complex indole-fused polycycles through C-H bond activation. nih.gov Cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines provides another efficient route to indoles. mdpi.com These methods represent a significant advancement over traditional named reactions for indole synthesis, which often require harsh conditions and have limited scope. mdpi.com

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium (Pd) | Sonogashira Coupling / Cyclization | o-Haloanilines, Alkynes | mdpi.commdpi.com |

| Rhodium (Rh) | C-H Activation / Annulation | Indoles, Alkynes | nih.gov |

| Cobalt (Co) | Cross-Dehydrogenative Coupling | o-Alkenylanilines | mdpi.com |

| Iron (Fe) | C-H Alkylation | Indoles, Alkenes | rsc.org |

Green Chemistry Principles in Substituted Indole Synthesis

The application of green chemistry principles to the synthesis of substituted indoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.netbridgew.edu This involves the use of alternative solvents, catalytic reagents over stoichiometric ones, and designing processes with high atom economy. rsc.orgbridgew.edu

Solvent-Free Conditions and Alternative Solvents

Conducting reactions under solvent-free (neat) conditions is a core tenet of green chemistry, as it eliminates the environmental impact associated with volatile organic solvents. researchgate.net Several modern catalytic methods for indole synthesis can be performed without a solvent.

For example, a mild and efficient iron-catalyzed C-H bond alkylation of indoles with unactivated alkenes proceeds under solvent-free or trace green solvent conditions. rsc.org This method provides access to alkylated indoles with high regioselectivity and is compatible with a variety of important functional groups. rsc.org Similarly, the use of sulfonic-acid-functionalized ionic liquids as catalysts allows for the efficient synthesis of indole derivatives, such as Michael adducts and bis(indolyl)methanes, under neat conditions at room temperature. cdnsciencepub.comcdnsciencepub.comresearchgate.net These solvent-free approaches not only reduce waste but also simplify the work-up procedure, making them highly attractive for sustainable chemical manufacturing. conicet.gov.arrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govnih.gov The N-alkylation of indoles is particularly amenable to this technology.

The synthesis of this compound via this method typically involves the reaction of 3-methylindole with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in the presence of a base. Microwave irradiation facilitates the generation of the indolide anion and its subsequent reaction with the alkylating agent. Research on the N-alkylation of similar heterocyclic compounds has shown that microwave irradiation can produce superior yields (72–96%) in significantly shorter timeframes than conventional heating. nih.gov

Key to the success of this method is the choice of base and solvent. Bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) have proven effective, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials by combining microwave heating with phase-transfer catalysis (PTC). researchgate.net This approach allows for the use of inorganic bases and minimizes waste. acsgcipr.orgmdpi.com

The table below summarizes typical conditions for the microwave-assisted N-alkylation of indole derivatives, which are applicable to the synthesis of this compound.

Table 1: Representative Conditions for Microwave-Assisted N-Alkylation of Indole Scaffolds

| Reactant | Alkylating Agent | Base / Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Indole Derivative | Alkyl Halide | K₂CO₃ / Cs₂CO₃ | DMF / NMP | 100-300 | 5-15 | >90 |

| Tetrahydrocarbazole | Propargyl Bromide | NaH | DMF | N/A | N/A | 72-96 nih.gov |

| Isatin | Alkyl Halide | K₂CO₃ | DMF (drops) | 100-250 | 2-10 | 85-98 nih.gov |

Note: Data is compiled from studies on analogous N-alkylation reactions and represents typical experimental parameters.

Continuous-Flow Methodologies for Indole Synthesis

Continuous-flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, scalability, and efficiency. mdpi.comnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. acs.org

For the synthesis of N-alkyl-3-alkylindoles, a flow process would typically involve pumping a solution of 3-methylindole, a base, and a butyl halide through a heated reactor coil. The superior heat and mass transfer in flow reactors minimizes the formation of byproducts and allows for safer operation at elevated temperatures and pressures. rsc.org

The table below outlines generalized parameters for the continuous-flow synthesis of indole derivatives, adaptable for producing this compound.

Table 2: Generalized Parameters for Continuous-Flow N-Alkylation of Indoles

| Substrate | Reagents | Reactor Type | Temperature (°C) | Residence Time (min) | Throughput |

|---|---|---|---|---|---|

| 3-Methylindole | 1-Bromobutane, Base | Packed-Bed / Coil | 80-150 | 5-30 | Multi-gram/hour |

| o-Aminophenyl Ketone | Methyl Bromoacetate | Tubular Flow | 100-140 | <10 | High acs.org |

Note: This table illustrates typical parameters based on reported flow syntheses of various indole derivatives.

Reactivity Profiles and Mechanistic Investigations of N Alkyl 3 Alkylindoles

Electrophilic Aromatic Substitution Reactions of Indoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles, driven by the electron-rich, π-excessive nature of the heterocyclic system. bhu.ac.inminia.edu.eg The lone pair of electrons on the nitrogen atom enhances the electron density of the ring, making it highly susceptible to attack by electrophiles. bhu.ac.in

In unsubstituted or N-substituted indoles, the site of highest electron density and thus the preferred position for electrophilic attack is C3. bhu.ac.instackexchange.com This regioselectivity is governed by the superior stability of the cationic intermediate (sigma complex) formed upon C3 attack, where the positive charge is effectively delocalized by the adjacent nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.com

However, for 1-butyl-3-methylindole, both the N1 and C3 positions are occupied by alkyl groups. This blockage fundamentally alters the regiochemical outcome of EAS reactions. With the C3 position unavailable, electrophilic attack is redirected to the next most nucleophilic site, the C2 position. bhu.ac.inresearchgate.net This is a general principle for 3-substituted and 1,3-disubstituted indoles. For instance, the reaction of 1,3-dimethylindole (B1617634) with arylsulfonyl azides results in the formation of 1,3-dimethyl-2-arylsulphonylaminoindoles, demonstrating substitution at the C2 position. rsc.org Similarly, the direct selanylation of indoles with a blocked C3 position occurs at the C2 position. rsc.org Should both the C2 and C3 positions be substituted, electrophilic attack typically occurs on the benzene portion of the molecule, often at the C6 position. bhu.ac.in

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings and is a key C-C bond-forming reaction. For unprotected indoles, the reaction can be complicated by competing N-acylation. mdpi.com However, in 1,3-disubstituted indoles like this compound, the nitrogen is already alkylated, simplifying the reaction profile. Consistent with the principles of regioselectivity discussed above, Friedel-Crafts acylation of 3-substituted indoles proceeds at the C2 position. unlp.edu.ar

An efficient method for the C2-acylation of 3-methylindole (B30407) has been developed using various acid anhydrides in the presence of a sulfated zirconia solid acid catalyst. This system shows excellent activity and high selectivity for the formation of 2-acylated products. unlp.edu.ar The findings for 3-methylindole serve as a close model for the expected reactivity of this compound.

Table 1: Friedel-Crafts Acylation of 3-Methylindole at the C2-Position unlp.edu.ar

| Acylating Agent | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Acetic Anhydride | 1-(3-methyl-1H-indol-2-yl)ethan-1-one | 85 | Sulfated Zirconia, 1,2-dichloroethane, 82°C |

| Propionic Anhydride | 1-(3-methyl-1H-indol-2-yl)propan-1-one | 82 | Sulfated Zirconia, 1,2-dichloroethane, 82°C |

| n-Butyric Anhydride | 1-(3-methyl-1H-indol-2-yl)butan-1-one | 80 | Sulfated Zirconia, 1,2-dichloroethane, 82°C |

| Benzoic Anhydride | (3-methyl-1H-indol-2-yl)(phenyl)methanone | 75 | Sulfated Zirconia, 1,1,2,2-tetrachloroethane, 140°C |

Alkylation Reactions and Their Outcomes

The alkylation of indoles can be complex due to the presence of two nucleophilic centers, N1 and C3. The outcome is often dependent on the reaction conditions, the nature of the base, and the solvent. researchgate.net With N-metallated indoles, the use of ionic salts (e.g., sodium) tends to favor N-alkylation, whereas more covalent organometallic species (e.g., Grignard reagents) favor C3-alkylation. bhu.ac.in

In the context of this compound, where N1 and C3 are already functionalized, further alkylation would be directed to the C2 position, following the same logic as other electrophilic substitutions. Direct C2-alkylation can be challenging, but methods using specialized catalysts have been developed. acs.org Studies on the alkylation of indole (B1671886) salts in ionic liquids have shown that it is possible to form 1,3-disubstituted products, and further alkylation of a mono-alkylated indole can occur. researchgate.net For example, the reaction of 1-butylindole with 1-iodobutane (B1219991) can lead to the formation of 1,3-dibutylindole. researchgate.net Under harsh conditions with reagents like methyl iodide, extensive methylation of 3-methylindole can occur, yielding the 1,2,3,3-tetramethyl-3H-indolium iodide, indicating that C2 is indeed a reactive site. bhu.ac.in

Oxidation and Reduction Pathways of Indole Rings

The electron-rich indole ring is susceptible to both oxidation and reduction, which can selectively modify either the pyrrole (B145914) or benzene ring.

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. A common pathway involves the oxidation of the C2-C3 double bond to form indole-2,3-dione (isatin) derivatives, which can be achieved with reagents like potassium permanganate (B83412) (KMnO₄). A more complex and selective oxidative pathway has been demonstrated for 3-methylindoles, which, in the presence of primary amines and an n-Bu₄NI catalyst with TBHP as the oxidant, undergo a ring-opening and recyclization cascade to afford quinazolinones in high yields. acs.org In biological systems, 3-methylindole can be oxidized by cytochrome P450 enzymes to a reactive 3-methyleneindolenine (B1207975) intermediate. researchgate.net

Reduction: The pyrrole ring of the indole nucleus can be selectively reduced to yield an indoline (B122111) (2,3-dihydroindole). This transformation is commonly accomplished through catalytic hydrogenation or by using chemical reducing agents under acidic conditions, such as sodium cyanoborohydride (NaCNBH₃) in acetic acid or zinc in hydrochloric acid (Zn/HCl). bhu.ac.in

Cycloaddition Reactions in Indole Chemistry

Cycloaddition reactions offer a powerful strategy for building molecular complexity by forming multiple bonds in a single step. While the aromatic stability of the indole ring presents a thermodynamic barrier to such reactions, modern synthetic methods have enabled these transformations, often through dearomatization. nih.gov

Visible-light-induced photocatalysis has emerged as a key strategy. In the presence of a suitable photosensitizer, indole derivatives can be promoted to an excited state, which can then readily participate in dearomative [m+n] cycloaddition reactions with tethered partners like alkenes or alkynes. nih.gov This approach allows for the synthesis of unique and complex polycyclic indoline scaffolds with highly strained ring systems. nih.gov The Diels-Alder reaction, a classic [4+2] cycloaddition, is a fundamental example of this reaction class, though its application to aromatic systems like indole requires overcoming the inherent stability of the ring. libretexts.org

Rearrangement Reactions in Indole Synthesis

Rearrangement reactions are integral to many synthetic routes toward the indole core and are also observed in the subsequent reactions of substituted indoles.

One of the most famous and widely used methods for indole synthesis, the Fischer Indole Synthesis, proceeds via a key nih.govnih.gov-sigmatropic rearrangement of an N-arylhydrazone intermediate. researchgate.netnih.gov This reaction is a cornerstone of heterocyclic chemistry for constructing the indole framework from simple precursors. researchgate.net More modern approaches also utilize sigmatropic rearrangements, such as the annulation based on the nih.govnih.gov-rearrangement of N-oxyenamines. nih.gov

Substituted indoles themselves can undergo rearrangements. The Plancher rearrangement involves the thermal isomerization of an N-alkylindoleninium salt, which can result in the migration of a substituent from the C2 position. A similar mechanistic process has been proposed to occur during the electrophilic substitution of C3-blocked indoles at the C2 position. rsc.org

Formation of Bis-Indolylmethanes and Related Multi-Indole Structures

The formation of bis(indolyl)methanes (BIMs) is a characteristic reaction of indoles, typically proceeding through an acid-catalyzed electrophilic substitution at the highly nucleophilic C3 position with aldehydes or ketones. rsc.orgtandfonline.com However, in N-alkyl-3-alkylindoles, such as this compound, the C3 position is substituted, which blocks the conventional reaction pathway. Consequently, the electrophilic attack is redirected to the next most reactive site, the C2 position of the indole nucleus. researchgate.netchim.itbhu.ac.in This results in the formation of 2,2'-bis(indolyl)methane structures, a different class of BIMs compared to the more common 3,3'-isomers. researchgate.netresearchgate.net

The general mechanism for this transformation involves the protonation of the aldehyde carbonyl group by an acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the C2 position of two molecules of this compound onto the activated carbonyl carbon. Subsequent dehydration of the resulting carbinol intermediate yields the stable 2,2'-bis(indolyl)methane product. Various acid catalysts, including Lewis acids like tin(IV) chloride and Brønsted acids, can promote this condensation. rsc.orgniscair.res.in

While direct studies detailing the synthesis of bis(indolyl)methanes from this compound are not extensively documented, the reactivity of its C2 position towards electrophiles is well-established. For instance, the palladium-catalyzed direct C2-arylation of this compound with 1-aryltriazenes proceeds in high yield, demonstrating the accessibility and nucleophilicity of the C2 position for C-C bond formation. lookchem.com This reaction provides a strong precedent for the expected outcome with aldehyde electrophiles.

| Reactant 1 | Electrophile/Reagent | Catalyst System | Position of Functionalization | Product Type | Yield (%) | Reference |

| This compound | 1-(p-tolyl)triazene | Pd(OAc)₂ / BF₃·OEt₂ | C2 | C2-Arylated Indole | 87 | lookchem.com |

| 3-Methylindole | Various Aldehydes | Ionic Liquid / Microwave | C2 | 2,2'-Bis(indolyl)methanes | High | researchgate.net |

| 4,6-Dimethoxy-3-methylindole | Benzaldehydes | POCl₃ | C2 and C7 | Calix researchgate.netindoles | - | researchgate.net |

Beyond the formation of dimeric structures, the reactivity of 3-substituted indoles allows for the synthesis of more complex multi-indole assemblies. The reaction with indole-3-carbaldehydes can produce tris(indolyl)methanes, where one indole unit is linked to two others. rsc.orgresearchgate.net Furthermore, under specific conditions, controlled condensation reactions can lead to macrocyclic structures. For example, the reaction of 4,6-dimethoxy-3-methylindole with aromatic aldehydes has been shown to produce calix researchgate.netindoles, which are cyclic trimers linked through the C2 and C7 positions. researchgate.net These findings underscore the versatility of this compound as a building block for a variety of multi-indole architectures, driven by the specific reactivity conferred by its substitution pattern.

Advanced Spectroscopic and Analytical Characterization of 1 Butyl 3 Methylindole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

The 3-methyl protons are consistently reported as a sharp singlet, indicating no adjacent protons to couple with. The chemical shift of this group is typically found in the upfield region of the aromatic section of the spectrum.

The N-butyl group protons exhibit a characteristic set of signals:

A triplet corresponding to the terminal methyl (CH₃) group.

Two multiplets in the mid-field region corresponding to the two methylene (B1212753) (CH₂) groups of the butyl chain.

A triplet for the methylene group directly attached to the indole (B1671886) nitrogen, which is typically the most downfield of the butyl signals due to the deshielding effect of the nitrogen atom.

The aromatic protons of the indole ring system would be expected to appear in the downfield region of the spectrum, with their specific chemical shifts and multiplicities influenced by the substitution pattern.

Table 1: Predicted ¹H NMR Data for 1-Butyl-3-methylindole Based on Analogues

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| N-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet | ~ 7.4 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 - 1.5 | Multiplet | |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 1.7 - 1.9 | Multiplet | |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 4.0 - 4.2 | Triplet | |

| C3-CH₃ | ~ 2.3 - 2.4 | Singlet |

Experimental ¹³C NMR data for this compound is not prevalent in the literature. However, based on data for 3-methylindole (B30407) and other N-alkylated indoles, a predictive analysis can be made. The spectrum is expected to show distinct signals for each of the carbon atoms in the molecule.

The butyl group carbons would appear in the upfield region of the spectrum. The 3-methyl carbon signal is also expected at a characteristic upfield chemical shift. The carbons of the indole ring will resonate in the downfield aromatic region, with the carbons directly bonded to the nitrogen atom showing characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₂-CH₂-CH₂-CH₃ | ~ 13 - 14 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 20 - 21 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 32 - 33 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 46 - 47 |

| C3-CH₃ | ~ 9 - 10 |

| Indole C2 | ~ 128 - 129 |

| Indole C3 | ~ 111 - 112 |

| Indole C3a | ~ 128 - 129 |

| Indole C4 | ~ 119 - 120 |

| Indole C5 | ~ 121 - 122 |

| Indole C6 | ~ 119 - 120 |

| Indole C7 | ~ 109 - 110 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of proton and carbon signals, especially in complex molecules.

For this compound, a COSY experiment would reveal correlations between adjacent protons within the butyl chain, confirming their connectivity. HSQC would correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the attachment of the butyl group to the indole nitrogen and the methyl group to the C3 position of the indole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from the spectra of related N-alkylindoles.

The IR spectrum is expected to show characteristic C-H stretching vibrations for both the aromatic and aliphatic (butyl and methyl) parts of the molecule in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the N-alkyl group would also be present.

Raman spectroscopy , being complementary to IR, would also be sensitive to the vibrations of the indole ring and the alkyl substituents. The aromatic ring stretching modes are typically strong in Raman spectra.

Table 3: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₇N), the expected molecular weight is approximately 187.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation of N-alkylindoles typically involves cleavage of the alkyl chain. A prominent fragmentation pathway for this compound would be the loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the indole nitrogen, resulting in a stable fragment ion. Another possible fragmentation is the loss of a butene molecule via a McLafferty-type rearrangement.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₃H₇]⁺ |

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column would likely be used, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The retention time would be dependent on the specific column and temperature program used.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally sensitive analogues. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. Detection is typically achieved using a UV detector, monitoring at a wavelength where the indole chromophore absorbs, or with a mass spectrometer (LC-MS).

Thermal Analysis Techniques in Related Indole Systems

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal stability and phase behavior of organic compounds. While specific thermal analysis data for this compound is not extensively detailed in publicly available literature, a comprehensive understanding can be derived from studies on related indole systems and analogous N-alkylated heterocyclic compounds. These analyses provide insights into decomposition temperatures, phase transitions, and the influence of structural modifications on thermal properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is instrumental in determining the thermal stability of a compound. For instance, the TGA thermogram of indole shows a single-step thermal degradation pattern, commencing at approximately 147°C and concluding around 185°C. researchgate.net In contrast, studies on more complex heterocyclic systems, such as certain nitrogen-rich heterocyclic esters, indicate decomposition onset temperatures (T5%, the temperature at which 5% mass loss occurs) above 250°C, highlighting the significant impact of substituents on thermal stability. mdpi.commdpi.com The thermal stability of polymers derived from indole, such as polyindole (PIN), is also assessed using TGA, with results showing that the incorporation of nanoparticles can enhance the thermal resistance of the polymer matrix. researchgate.net

The atmosphere in which the analysis is conducted also plays a crucial role. For example, some heterocyclic compounds exhibit higher thermal stability in an oxidizing atmosphere compared to an inert one. mdpi.com The decomposition of related N-alkylated systems, such as 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids, has been extensively studied. For example, [bmim]Cl is reported to be stable up to approximately 246°C. researchgate.net The thermal decomposition of these compounds often involves the breaking of C-N and C-C bonds, leading to the evolution of various gaseous products. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov DSC is used to detect phase transitions, such as melting (endothermic process) and crystallization (exothermic process), and to determine glass transition temperatures (Tg). nih.gov For example, the DSC plot of indole exhibits an endothermic peak corresponding to its decomposition. researchgate.netresearchgate.net In polymeric systems like polyindole, DSC can identify the glass transition temperature, which for polyindole has been reported to be around 116°C. researchgate.net In related N-alkylated heterocyclic systems like 1-butyl-3-methylimidazolium-based ionic liquids, DSC has been used to determine melting points and glass transition temperatures, which are significantly influenced by the nature of the anion.

The following tables summarize thermal analysis data for indole and some related heterocyclic systems, providing a comparative context for understanding the potential thermal behavior of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for Indole and Related Heterocyclic Compounds

| Compound/System | Onset Decomposition Temp. (°C) | Key Observations | Atmosphere |

| Indole | ~147 | Single-step degradation. | Not specified |

| Substituted 1,2,4-triazine | >250 (T5%) | Decomposition begins above 250°C. | Inert |

| Substituted 1,2,4-triazine | >260 (T5%) | Generally more stable than in inert atmosphere. | Oxidizing |

| Polyindole (PIN) | Not specified | Thermal stability increases with nanoparticle addition. | Not specified |

| 1-Butyl-3-methylimidazolium Chloride ([bmim]Cl) | ~246 | Complete decomposition by 300°C. | Not specified |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Differential Scanning Calorimetry (DSC) Data for Indole and Related Systems

| Compound/System | Thermal Event | Temperature (°C) |

| Indole | Decomposition (Endotherm) | 174.12 |

| Polyindole (PIN) | Glass Transition (Tg) | 116 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([bmim]PF6) | Melting Point (Tm) | Not specified |

| 1-Butyl-3-methylimidazolium Nitrate ([bmim]NO3) | Melting Point (Tm) | Not specified |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Theoretical Investigations of 1 Butyl 3 Methylindole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For indole (B1671886) derivatives, DFT methods, such as those using the B3LYP functional, have been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netniscpr.res.in

The electronic structure of 1-butyl-3-methylindole is characterized by the aromatic indole core, which is an electron-rich heterocyclic system. The nitrogen atom's lone pair of electrons participates in the π-conjugated system, significantly influencing the molecule's reactivity. The butyl group at the N1 position and the methyl group at the C3 position act as electron-donating groups, further increasing the electron density of the indole ring. chemrxiv.org

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

HOMO: For indole and its derivatives, the HOMO is typically a π-orbital distributed across the indole ring. The energy of the HOMO is related to the molecule's ability to donate electrons. The presence of electron-donating alkyl groups is expected to raise the HOMO energy of this compound, making it more susceptible to electrophilic attack.

LUMO: The LUMO is also a π*-orbital and its energy relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. Theoretical studies on substituted indoles show that the nature and position of substituents significantly modulate the HOMO-LUMO gap. niscpr.res.inchemrxiv.org

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Cyano-1-(phenylsulfonyl)indole | DFT | -7.39 | -2.34 | 5.05 | mdpi.com |

| 2-Cyano-1-(phenylsulfonyl)indole | DFT | -7.39 | -2.29 | 5.10 | mdpi.com |

| 2,3-Dicyano-1-(phenylsulfonyl)indole | DFT | -7.83 | -3.13 | 4.70 | mdpi.com |

| Indole | DFT/B3LYP | -5.65 | -0.12 | 5.53 | chemrxiv.org |

| Tryptophan | DFT/B3LYP | -5.78 | -0.21 | 5.57 | chemrxiv.org |

This table presents data for related indole compounds to illustrate typical values obtained from DFT calculations. The HOMO-LUMO gap for this compound is expected to be influenced by its specific alkyl substituents.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the N-butyl chain. The flexibility of this alkyl chain gives rise to several possible conformers (rotational isomers) with different energies.

Although specific studies on this compound are not prevalent, research on the structurally analogous 1-butyl-3-methylimidazolium cation provides valuable insights. In that system, the conformers are often labeled based on the torsion angles of the butyl chain. High-level ab initio calculations have been used to determine the relative energies of these conformers, showing that the stability is influenced by subtle electrostatic and steric interactions. nih.gov A similar approach can be applied to this compound to identify the global minimum energy structure and the energy barriers between different conformers.

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data for structural elucidation and comparison with experimental results.

UV-Vis Spectroscopy: The electronic absorption spectra of indole derivatives can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax). The primary electronic transitions in the indole chromophore are typically π → π* transitions. Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. chemrxiv.org

IR and Raman Spectroscopy: Theoretical vibrational spectra can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and intensities for IR and Raman spectra. Comparing calculated frequencies with experimental data helps in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending (in unsubstituted indoles), and ring vibrations. researchgate.netresearchgate.net For this compound, calculations would reveal characteristic frequencies for the butyl and methyl groups alongside the indole ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations can help assign complex spectra and understand how the electronic environment around each nucleus is affected by the molecular structure. For this compound, calculations would predict the chemical shifts for the protons and carbons of the indole ring and the butyl and methyl substituents.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3526 | 3530 | N-H stretch |

| ν(C-H) | 3112 | 3125 | Pyrrole (B145914) ring C-H stretch |

| Ring stretch | 1582 | 1585 | Indole ring stretching |

| Ring stretch | 1457 | 1460 | Indole ring stretching |

This table shows a comparison for the parent indole molecule, illustrating the typical accuracy of DFT in predicting vibrational spectra. researchgate.net Similar calculations would be performed for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (like a liquid or solution). MD simulations model the movements of atoms and molecules based on a classical force field, which describes the potential energy of the system.

For this compound, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange around the solute molecule. This includes identifying specific interactions like hydrogen bonding (if applicable) and understanding the structure of the solvation shell.

Dynamic Behavior: The rotational and translational diffusion of the molecule in a solvent, providing insights into its mobility.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and π-π stacking (between two indole rings), which are crucial in biological systems and materials science. mdpi.comsemanticscholar.org

By simulating a system containing many molecules of this compound and a solvent, MD can provide a detailed picture of its liquid-state properties and how it interacts with other molecules, which is essential for understanding its behavior in real-world applications.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this involves modeling potential reaction pathways to understand its reactivity. The indole ring is known to undergo various reactions, most notably electrophilic aromatic substitution, typically at the C3 position. However, since this position is substituted with a methyl group in this compound, reactions might occur at other positions or involve the substituents themselves.

Modeling a reaction mechanism involves:

Locating Stationary Points: Identifying the geometries of reactants, products, and any intermediates on the potential energy surface.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the TS geometry.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct species. mdpi.com

For example, theoretical studies could model the mechanism of further alkylation, oxidation, or C-C coupling reactions involving the indole nucleus, providing insights that are difficult to obtain experimentally. nih.gov

Solvation Effects and Environmental Influence on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. aip.orgorientjchem.org This approach is computationally efficient and is often used to calculate how the solvent affects the molecule's geometry, energy, and electronic properties, such as its UV-Vis spectrum. Studies on indole have shown that such models can capture the general effect of solvent polarity. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This is more computationally intensive but allows for the study of specific solute-solvent interactions, like hydrogen bonds. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often used, where the solute is treated with quantum mechanics and the solvent molecules with a classical force field.

For this compound, the choice of solvent can influence its conformational equilibrium, the energies of its frontier orbitals, and its absorption and fluorescence spectra. aip.org Computational studies on 3-methylindole (B30407) have demonstrated that solvent polarity plays a significant role in its interactions and spectroscopic behavior. nih.gov Modeling these solvation effects is crucial for accurately predicting the behavior of this compound in solution.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific chemical compound "this compound" is exceptionally scarce. As a result, a thorough and scientifically accurate article adhering to the requested outline on its applications in materials science, catalytic uses, and advanced synthetic strategies cannot be generated at this time. The public domain lacks sufficient research data on this particular derivative of the indole family.

The inquiry for an in-depth article focused solely on this compound has highlighted a significant gap in the currently available scientific literature. Searches for its specific applications in materials science, catalytic properties beyond synthesis, advanced synthetic strategies for creating complex indole scaffolds from it, and its role in interdisciplinary research have not yielded the specific findings necessary to construct a detailed report as per the requested structure.

Research into the broader family of indole derivatives is extensive. Indole and its many substituted forms are recognized for their wide-ranging biological activities and are foundational structures in numerous pharmaceuticals, agrochemicals, and materials. However, the specific substitution of a butyl group at the 1-position and a methyl group at the 3-position of the indole ring, creating this compound, does not appear to be a subject of widespread scientific investigation or application, based on accessible records.

For context, the closely related and extensively studied compound, 3-methylindole , also known as skatole , is well-documented. It is a naturally occurring compound found in the feces of mammals and birds and is a primary contributor to fecal odor. wikipedia.org At low concentrations, however, it possesses a floral scent and is used as a fragrance in perfumes and as a flavor enhancer in some foods. wikipedia.org

The synthesis of various indole derivatives is a mature field of organic chemistry, with numerous established methods. rsc.org The functionalization of the indole core, particularly at the C-3 position, is of significant interest to medicinal chemists. nih.gov While general methods for the N-alkylation of indoles (such as adding a butyl group to the nitrogen at position 1) are known, for instance through reactions with reagents like n-butyllithium followed by an alkyl halide, specific studies detailing the subsequent applications of the resulting this compound are not readily found. acs.org

Research into the catalytic applications of indole derivatives is also an active area. For example, some studies have explored the use of ionic liquids like 1-butyl-3-methylimidazolium methyl sulfate (B86663) as a recyclable catalyst for the synthesis of bis(indolyl)methanes. researchgate.net However, this pertains to a different class of compounds and not the direct catalytic use of this compound itself.

In the realm of interdisciplinary research, 3-methylindole has been investigated for its biological effects, including its role in olfactory mucosal damage in animal studies and its degradation by microorganisms. frontiersin.orgnih.gov It is also known to be metabolized by cytochrome P450 enzymes. nih.gov These extensive findings on 3-methylindole underscore the specificity of the information gap concerning its 1-butyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.